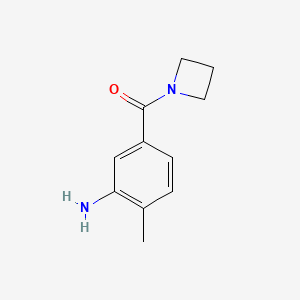
5-(Azetidine-1-carbonyl)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azetidine-1-carbonyl)-2-methylaniline: is a chemical compound with the following structural formula:
C24H26N6O5
It consists of an azetidine ring (a four-membered nitrogen-containing ring) attached to a pyrazine moiety. The compound’s systematic name is (S)-3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-((1-methoxypropan-2-yl)oxy)-N-(5-methylpyrazin-2-yl)benzamide .
Métodos De Preparación
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following key reactions:
Formation of the Azetidine Ring: The azetidine ring is typically synthesized using cyclization reactions involving suitable precursors.
Functionalization of the Pyrazine Moiety: The pyrazine portion is introduced through appropriate coupling reactions.
Carbonylation and Benzamide Formation: The carbonyl group is incorporated, followed by benzamide formation.
Industrial Production: While specific industrial methods may vary, large-scale production often involves efficient synthetic routes optimized for yield and purity.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction processes may yield reduced derivatives.
Substitution: Substituent groups can be replaced via nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alkoxides.
Major Products: The specific products depend on reaction conditions and substituents. Detailed analysis requires experimental data.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its unique structure.
Drug Discovery: It serves as a scaffold for designing potential drug candidates.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Pharmacology: Assessing its potential as a therapeutic agent.
Fine Chemicals: Used in the synthesis of specialty chemicals.
Materials Science: Employed in material design and modification.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific molecular targets, affecting cellular processes. Further research is needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
While I don’t have a specific list of similar compounds, researchers often compare it to related structures to understand its unique properties and applications.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(3-amino-4-methylphenyl)-(azetidin-1-yl)methanone |
InChI |
InChI=1S/C11H14N2O/c1-8-3-4-9(7-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6,12H2,1H3 |
Clave InChI |
ONOHHRJWBVLFAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)N2CCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


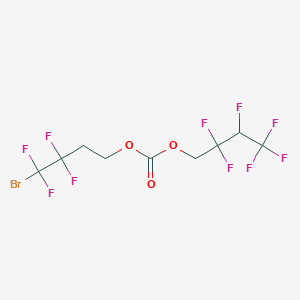
![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)
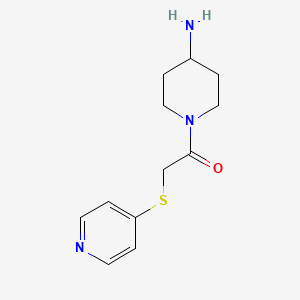
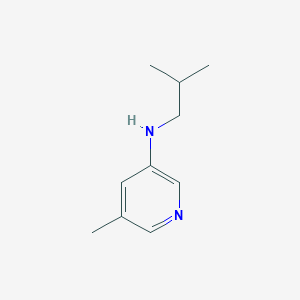
![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)
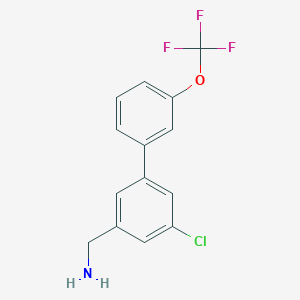



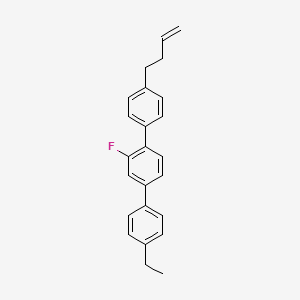
![1-ethyl-N,N-dimethyl-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium-3-amine;perchlorate](/img/structure/B12079379.png)
![7-[4-(Hydroxymethyl)phenyl]-3-[[4-hydroxy-1-[1-[[2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]methyl]-3-phenylpiperidine-4-carbonyl]piperidin-4-yl]methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12079381.png)
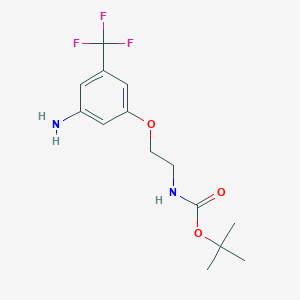
![Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate](/img/structure/B12079390.png)
